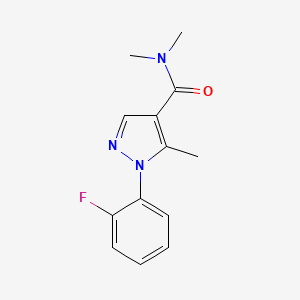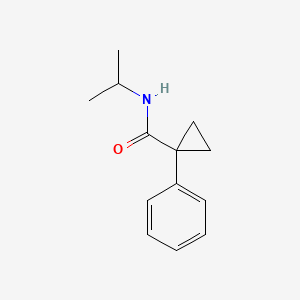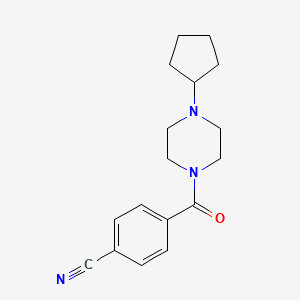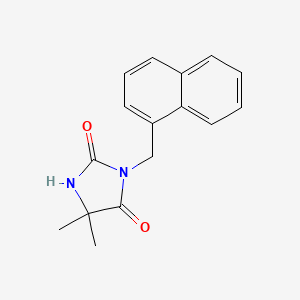
1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It belongs to the class of pyrazole carboxamide compounds and has been shown to exhibit potent activity against various types of cancer cells.
Mécanisme D'action
1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide exerts its anti-cancer activity by inhibiting the activity of BTK. BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of cancer cells. Inhibition of BTK leads to the suppression of downstream signaling pathways, which ultimately results in the inhibition of cancer cell growth and proliferation. 1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has been shown to exhibit high selectivity for BTK, which minimizes off-target effects.
Biochemical and Physiological Effects
1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has been shown to exhibit potent anti-cancer activity in preclinical studies. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which is important for the metastasis of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has several advantages for lab experiments. It exhibits potent anti-cancer activity and has been shown to be highly selective for BTK. 1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has also been shown to have a favorable toxicity profile in preclinical studies. However, 1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has some limitations for lab experiments. It has a relatively short half-life, which may limit its efficacy in vivo. 1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide also has limited solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of 1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide. One potential direction is the development of 1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide as a cancer treatment. Clinical trials are currently underway to evaluate the safety and efficacy of 1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide in cancer patients. Another potential direction is the study of 1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide in combination with other cancer treatments, such as chemotherapy and immunotherapy. Finally, the development of new 1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide analogs may lead to the discovery of more potent and selective inhibitors of BTK.
Conclusion
1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide is a small molecule inhibitor that has gained significant attention in the field of cancer research. It exhibits potent anti-cancer activity and has been shown to be highly selective for BTK. 1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide, including its development as a cancer treatment and the study of 1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide in combination with other cancer treatments.
Méthodes De Synthèse
1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-fluorobenzonitrile with tert-butyl magnesium chloride to form 2-fluorophenylmagnesium chloride. The resulting compound is then reacted with 1,2,4-trimethylpyrazole-3-carboxylic acid to form the desired product, 1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide. The synthesis of 1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has been extensively studied for its potential as a cancer treatment. It has been shown to exhibit potent activity against various types of cancer cells, including B-cell lymphomas, multiple myeloma, and solid tumors. 1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway. This inhibition leads to the suppression of cancer cell growth and proliferation.
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c1-9-10(13(18)16(2)3)8-15-17(9)12-7-5-4-6-11(12)14/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNHFIRUQFEUNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2F)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-N,N,5-trimethylpyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474031.png)
![1,3-benzodioxol-5-yl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7474041.png)


![Azetidin-1-yl-(7-methoxy-4,5-dihydrobenzo[g][1]benzothiol-2-yl)methanone](/img/structure/B7474059.png)

![Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7474062.png)


![4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide](/img/structure/B7474100.png)
![3-hydroxy-N-[(2-methylphenyl)methyl]benzamide](/img/structure/B7474107.png)


![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-(4-methylphenyl)propan-1-one](/img/structure/B7474130.png)